molecular formula C16H9BrO B14667094 Benz[b]indeno[1,2-e]pyran, 2-bromo- CAS No. 50333-04-5

Benz[b]indeno[1,2-e]pyran, 2-bromo-

Cat. No.: B14667094
CAS No.: 50333-04-5
M. Wt: 297.14 g/mol
InChI Key: RXIUJBVYSNKNQF-UHFFFAOYSA-N
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Description

Benz[b]indeno[1,2-e]pyran, 2-bromo- is a chemical compound with the molecular formula C16H9BrO. It consists of 9 hydrogen atoms, 16 carbon atoms, 1 oxygen atom, and 1 bromine atom

Preparation Methods

The synthesis of Benz[b]indeno[1,2-e]pyran, 2-bromo- typically involves multi-step organic reactions. One common synthetic route includes the bromination of Benz[b]indeno[1,2-e]pyran using bromine or a brominating agent under controlled conditions. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the bromination process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Benz[b]indeno[1,2-e]pyran, 2-bromo- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The bromine atom in Benz[b]indeno[1,2-e]pyran, 2-bromo- can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Benz[b]indeno[1,2-e]pyran, 2-bromo- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benz[b]indeno[1,2-e]pyran, 2-bromo- involves its interaction with molecular targets through its bromine and pyran moieties. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor binding. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Benz[b]indeno[1,2-e]pyran, 2-bromo- can be compared with other similar compounds in the indeno-pyran family, such as:

The uniqueness of Benz[b]indeno[1,2-e]pyran, 2-bromo- lies in its bromine substitution, which imparts distinct chemical reactivity and potential for diverse applications.

Properties

CAS No.

50333-04-5

Molecular Formula

C16H9BrO

Molecular Weight

297.14 g/mol

IUPAC Name

2-bromoindeno[2,1-b]chromene

InChI

InChI=1S/C16H9BrO/c17-12-5-6-15-11(7-12)8-14-13-4-2-1-3-10(13)9-16(14)18-15/h1-9H

InChI Key

RXIUJBVYSNKNQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C2=CC4=C(O3)C=CC(=C4)Br

Origin of Product

United States

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